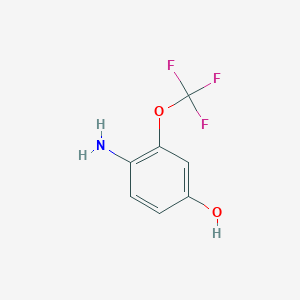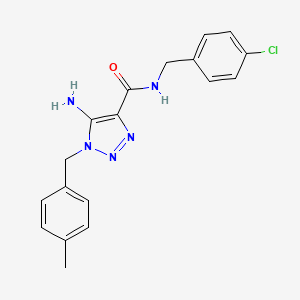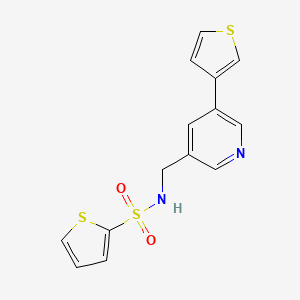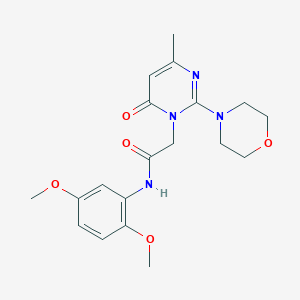
2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide, also known as ML297, is a chemical compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2010 by researchers at the Scripps Research Institute in Florida, USA. Since then, ML297 has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Wirkmechanismus
2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide acts by modulating the activity of potassium channels, which are involved in the regulation of various physiological processes. Specifically, this compound activates the KCNQ4 potassium channel and inhibits the TRESK potassium channel, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including changes in neuronal excitability, neurotransmitter release, and ion channel function. These effects are mediated by the modulation of potassium channels, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide in lab experiments is its potency and selectivity for potassium channels, which allows for precise modulation of neuronal activity. However, one limitation is that this compound may have off-target effects on other ion channels or receptors, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of hearing and balance disorders and chronic pain.
2. Development of more potent and selective analogs of this compound for use in lab experiments and potential clinical applications.
3. Investigation of the long-term effects of this compound on neuronal function and behavior.
4. Investigation of the potential off-target effects of this compound on other ion channels or receptors.
5. Investigation of the potential interactions between this compound and other drugs or compounds.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide involves several steps, starting with the reaction of 3-methoxybenzylamine with propionyl chloride to form N-(3-methoxybenzyl)-N-propionylamine. This intermediate is then reacted with thionyl chloride and sodium azide to form the corresponding azide, which is then reduced with lithium aluminum hydride to yield the amine. The final step involves the reaction of the amine with 2-chloroacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry in 2012 found that this compound is a potent and selective activator of the KCNQ4 potassium channel, which is involved in the regulation of hearing and balance. This suggests that this compound may have potential applications in the treatment of hearing and balance disorders.
Another study published in the Journal of Biological Chemistry in 2013 found that this compound is a potent and selective inhibitor of the TRESK potassium channel, which is involved in the regulation of pain. This suggests that this compound may have potential applications in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-7-14(12(15)9-13)10-5-4-6-11(8-10)16-2/h4-6,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXXMYFPJOUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)

![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

methanone](/img/structure/B2636733.png)


![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)


